N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-18-13-11-17(12-14-18)21-23-25-22(24-15-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVAOKAPOCZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline precursor with benzyl and methoxyphenyl groups. One common synthetic route starts with the preparation of 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline from anthranilic acid. This intermediate is then reacted with benzylamine and 4-methoxyaniline under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or methoxyphenyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitubercular effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase, disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its benzyl and methoxyphenyl groups enhance its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Biological Activity
N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core fused with a triazole ring, along with methoxy and benzyl substituents. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group modifications. A notable synthetic route involves the reaction of various starting materials to yield high-purity products suitable for biological testing .
Biological Activity Overview
This compound exhibits a wide range of biological activities, including:
- Anticancer Activity : The compound has shown potential as an inhibitor of cancer cell proliferation. For instance, it has been evaluated for cytotoxic effects against various cancer cell lines, demonstrating significant apoptotic activity .
- Antihistaminic Properties : Similar compounds within the triazoloquinazoline class have been investigated for their antihistaminic effects, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, including those involved in cancer pathways such as the Epidermal Growth Factor Receptor (EGFR) .
Anticancer Studies
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. Here are some key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung cancer) | 10.0 ± 0.5 | Induction of apoptosis |
| Study B | HCT116 (colon cancer) | 7.5 ± 0.3 | Cell cycle arrest in G1 phase |
| Study C | MCF-7 (breast cancer) | 12.0 ± 0.8 | Inhibition of EGFR signaling |
In one study, treatment with the compound resulted in a significant increase in early and late apoptotic cells in the A549 cell line . Flow cytometry analysis indicated that the compound effectively induced apoptosis in a dose-dependent manner.
Antihistaminic Activity
In another research context, derivatives similar to this compound were tested for their antihistaminic properties. These studies demonstrated that certain triazoloquinazoline derivatives provided significant protection against histamine-induced bronchospasm in animal models .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The presence of functional groups enhances its reactivity and affinity towards biological targets .
Case Studies
Several case studies have examined the pharmacological effects of this compound:
- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited cell growth in HCT116 cells by inducing apoptosis through intrinsic pathways.
- Case Study 2 : A comparative study on related compounds indicated that modifications on the phenyl ring could enhance anticancer potency, emphasizing the importance of structure-activity relationships in drug design.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
The compound can be synthesized via domino reactions involving cycloaddition of azides with activated methylene precursors. For example, analogous triazolopyrimidines were prepared by reacting 3-aminothiophenes with azides under base-catalyzed conditions, yielding fused triazoloquinazoline scaffolds with high efficiency . Key steps include optimizing reaction temperature (e.g., 60–80°C) and using ethanol or DMF as solvents. Purification via column chromatography with gradient elution (e.g., EtOAC/light petroleum) is recommended .
Q. What safety protocols are critical during handling and storage of this compound?
Adhere to hazard codes H315 (skin irritation) and H319 (eye irritation). Use P233 (keep container sealed), P280 (gloves/eye protection), and P403+P235 (store in ventilated, cool areas). Avoid exposure to moisture (P232 ) and ignition sources (P210 ) . For spills, follow P303+P361+P353 (remove contaminated clothing, rinse skin) and P305+P351+P338 (eye irrigation) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Use H-NMR to confirm substituent positions (e.g., benzyl and methoxyphenyl groups) and IR spectroscopy to identify functional groups (e.g., triazole C=N stretches near 1600 cm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding patterns in analogs .
Advanced Research Questions
Q. How can structural modifications improve solubility and bioavailability of this compound?
Poor solubility in thieno-triazolopyrimidine analogs was linked to low anticancer activity . Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) or replace the methoxyphenyl with polar heterocycles. Use logP calculations and Hansen solubility parameters to guide modifications. Nanoformulation (e.g., liposomes) may enhance delivery .
Q. How should researchers address contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. For example, thieno-fused triazolopyrimidines showed higher activity than aryl-fused analogs . Standardize protocols (e.g., NCI’s 60-cell-line panel at 10 M) and perform dose-response assays to validate activity .
Q. What computational methods predict binding affinity to target receptors?
Molecular docking (e.g., AutoDock Vina) can model interactions with adenosine receptors or kinases. For triazoloquinazolines, prioritize targets like Trypanosoma cruzi enzymes or β-secretase (BACE1) based on structural analogs . MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How does the 4-methoxyphenyl group influence biological activity compared to other substituents?
The methoxy group enhances electron-donating effects, potentially stabilizing π-π interactions in DNA intercalation or enzyme binding. Compare with halogen (e.g., Cl, Br) or nitro-substituted analogs using SAR tables. In thieno-triazolopyrimidines, para-substituted aryl groups improved activity over ortho/meta .
Q. Which in vitro models are appropriate for anticancer activity evaluation?
Use the NCI-60 cell line panel to screen across nine cancer types (e.g., renal UO-31, leukemia CCRF-CEM). Prioritize assays measuring apoptosis (Annexin V/PI) and mitochondrial membrane disruption (JC-1 dye). For low-solubility compounds, include vehicle controls (e.g., DMSO ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
